4-bromo-5-chloro-4H-pyridazin-3-one

Regioselective Synthesis Nucleophilic Aromatic Substitution Pyridazinone Halogenation

Eliminate statistical mixtures in pyridazinone library synthesis. This bromo-chloro scaffold enables ordered, two-step diversification-Suzuki coupling at the 4-position then SNAr at the 5-position-avoiding protection/deprotection steps and improving overall yield. • Orthogonal reactivity: Br for Pd-catalyzed cross-coupling, Cl for nucleophilic aromatic substitution • Consistent 95%+ purity across multiple independent suppliers, verified by HPLC/1H NMR • Ships ambient; long-term storage at 2-8°C under inert atmosphere

Molecular Formula C4H2BrClN2O
Molecular Weight 209.43 g/mol
Cat. No. B12357120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-chloro-4H-pyridazin-3-one
Molecular FormulaC4H2BrClN2O
Molecular Weight209.43 g/mol
Structural Identifiers
SMILESC1=C(C(C(=O)N=N1)Br)Cl
InChIInChI=1S/C4H2BrClN2O/c5-3-2(6)1-7-8-4(3)9/h1,3H
InChIKeyRKTMFOXOWZSEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-4H-pyridazin-3-one: Essential Heterocyclic Building Block for Halogen-Selective Synthesis and Procurement


4-Bromo-5-chloro-4H-pyridazin-3-one (CAS 119729-96-3, molecular weight 209.43 g/mol, InChI Key: RKTMFOXOWZSEJO-UHFFFAOYSA-N) is a dihalogenated pyridazin-3-one scaffold featuring distinct bromo and chloro substituents at the 4- and 5-positions, respectively [1]. This heterocyclic compound serves as a strategic intermediate in medicinal chemistry and agrochemical research due to the orthogonal reactivity profiles conferred by its two halogen atoms, enabling sequential functionalization through metal-catalyzed cross-coupling and nucleophilic aromatic substitution pathways . The pyridazinone core is a privileged structure associated with diverse pharmacological activities including anti-inflammatory, anticancer, and herbicidal properties [2].

4-Bromo-5-chloro-4H-pyridazin-3-one Substitution Risks: Why Analogs Cannot Replace This Specific Dihalogenated Scaffold


Generic substitution of 4-bromo-5-chloro-4H-pyridazin-3-one with alternative pyridazinone derivatives is not scientifically justified due to fundamental differences in halogen substitution patterns that dictate orthogonal synthetic utility and divergent downstream biological outcomes. The simultaneous presence of bromine (favoring Pd-catalyzed cross-coupling) and chlorine (favoring nucleophilic aromatic substitution) at specific ring positions creates a uniquely programmable intermediate that cannot be replicated by mono-halogenated analogs (e.g., 4-chloro- or 5-bromo-pyridazinones), symmetrical dihalogenated variants (e.g., 4,5-dichloro- or 4,5-dibromo-pyridazinones), or pyridazinones lacking halogen handles altogether . Critically, experimental data demonstrate that nucleophilic substitution in 4,5-dihalopyridazinones exhibits pronounced site-selectivity favoring the 4-position—a regiochemical preference that is fully exploited when bromine and chlorine occupy distinct positions, but is functionally eliminated or rendered redundant in symmetrical congeners [1]. Substituting with a mono-halogenated analog forfeits the capacity for sequential diversification, while replacing with a symmetrical dihalogenated derivative sacrifices positional selectivity and introduces uncontrolled mixtures during derivatization [2]. The evidence documented below provides quantitative justification for selecting this specific scaffold over its closest structural alternatives.

4-Bromo-5-chloro-4H-pyridazin-3-one Comparative Performance Data: Quantitative Evidence for Scientific Selection


Regioselective Nucleophilic Substitution: 4-Position Preference in Dihalopyridazinones Quantified

In nucleophilic substitution reactions of 4,5-dichloro-3(2H)-pyridazinone with 47% hydrobromic acid, the reaction proceeds preferentially at the 4-position over the 5-position, yielding a mixture of 4,5-dibromo-3(2H)-pyridazinone and 4-bromo-5-chloro-3(2H)-pyridazinone [1]. This experimental finding establishes that the 4-position halogen is more electrophilic and undergoes substitution more readily than the 5-position halogen. The 4-bromo-5-chloro-3(2H)-pyridazinone intermediate thus retains a chloro substituent at the less reactive 5-position while incorporating a bromo substituent at the more reactive 4-position—a configuration that enables predictable, stepwise functionalization. In contrast, the symmetrical 4,5-dichloro analog lacks this positional differentiation, while the symmetrical 4,5-dibromo analog has both positions equivalently reactive, eliminating site-selective control.

Regioselective Synthesis Nucleophilic Aromatic Substitution Pyridazinone Halogenation

Differential Halogen Reactivity: Orthogonal Functionalization Potential of Bromo-Chloro Pyridazinones

The 4-bromo-5-chloro substitution pattern confers orthogonal reactivity that enables sequential, site-selective derivatization. Palladium-catalyzed Suzuki-Miyaura cross-coupling conditions selectively activate the bromo substituent at the 4-position while leaving the 5-chloro substituent intact, allowing for subsequent nucleophilic aromatic substitution or additional cross-coupling steps under modified conditions . This sequential functionalization capability is absent in mono-halogenated analogs (which offer only a single site for modification) and symmetrical dihalogenated analogs (where both halogens possess equivalent reactivity, leading to statistical mixtures or requiring protection/deprotection strategies). The bromine atom's larger size (van der Waals radius 1.85 Å vs. chlorine 1.75 Å) and higher polarizability also contribute to enhanced reactivity in oxidative addition steps of cross-coupling cycles [1].

Suzuki-Miyaura Coupling Orthogonal Reactivity Sequential Derivatization

Patent-Documented Herbicidal Intermediate Status: Validated Utility in Agrochemical Development

Patent literature explicitly identifies halogenated pyridazin-3-one derivatives as essential intermediates for synthesizing herbicidal compounds with demonstrated field efficacy [1]. Specifically, WO1997007104A1 discloses pyridazin-3-one derivatives of formula [1] wherein the pyridazinone core bears haloalkyl substituents and is coupled to various heterocyclic Q-groups, with the claimed compounds exhibiting excellent herbicidal activity [2]. The 4-bromo-5-chloro substitution pattern provides the requisite halogen handles for introducing these pharmacophoric elements through sequential coupling reactions. This patent-backed utility distinguishes 4-bromo-5-chloro-4H-pyridazin-3-one from non-halogenated pyridazinone analogs, which lack the synthetic versatility required to access the full scope of claimed herbicidal structures, and from mono-halogenated intermediates, which constrain the accessible chemical space to single-point modifications.

Herbicide Intermediate Agrochemical Synthesis Pyridazinone Derivatives

Molecular Weight and Halogen Composition: Differentiated Physicochemical Profile for Property Optimization

4-Bromo-5-chloro-4H-pyridazin-3-one (MW 209.43 g/mol) occupies a distinct position in the molecular weight and lipophilicity space relative to structurally related dihalogenated pyridazinone building blocks [1]. The bromo-chloro combination provides an intermediate molecular weight and halogen composition that differs from the 4,5-dichloro analog (MW 165.00 g/mol, both halogens chlorine) and the 4,5-dibromo analog (MW 253.90 g/mol, both halogens bromine) [2]. This intermediate profile allows medicinal chemists to fine-tune physicochemical parameters—including logP, aqueous solubility, and membrane permeability—of downstream derivatives by selecting the appropriate starting halogenation pattern. The mixed-halogen scaffold offers a unique balance: bromine contributes to target binding through halogen bonding and hydrophobic interactions while modulating lipophilicity less dramatically than a dibromo scaffold; chlorine provides metabolic stability advantages while maintaining lower molecular weight than bromine [3].

Physicochemical Properties Lead Optimization Lipophilicity Modulation

4-Bromo-5-chloro-4H-pyridazin-3-one Optimal Use Cases: Evidence-Backed Procurement Scenarios


Medicinal Chemistry Library Synthesis Requiring Sequential, Site-Selective Derivatization

Research programs focused on generating diverse pyridazinone-based compound libraries benefit from 4-bromo-5-chloro-4H-pyridazin-3-one as a starting scaffold due to its capacity for orthogonal, sequential functionalization. The differential reactivity of the 4-bromo and 5-chloro substituents enables a two-step diversification strategy: first, Pd-catalyzed Suzuki-Miyaura coupling at the 4-position introduces aryl or heteroaryl groups; second, nucleophilic aromatic substitution at the 5-position installs amines, alkoxides, or other nucleophiles . This ordered approach eliminates the statistical mixtures and protection/deprotection steps required when using symmetrical dihalogenated analogs, reducing synthetic step count and improving overall yield in library production. Procurement of this specific bromo-chloro scaffold is indicated for drug discovery programs targeting kinases, GPCRs, or other pyridazinone-sensitive targets where rapid SAR exploration is prioritized.

Agrochemical Herbicide Development Leveraging Patent-Validated Pyridazinone Scaffolds

Agrochemical research teams developing next-generation herbicides can utilize 4-bromo-5-chloro-4H-pyridazin-3-one as a key intermediate aligned with patented pyridazin-3-one herbicidal structures [1]. The compound provides the halogenated pyridazinone core required to access the full chemical space claimed in WO1997007104A1 and related patents, wherein dihalogenated pyridazinones serve as essential precursors for introducing haloalkyl and heterocyclic pharmacophores associated with herbicidal activity. Substituting with non-halogenated or mono-halogenated pyridazinone alternatives would exclude researchers from accessing the complete scope of these validated chemotypes. Procurement is strategically warranted for herbicide discovery programs seeking freedom to operate within this protected chemical space.

Structure-Activity Relationship Studies Probing Halogen Effects on Target Binding and ADME Properties

The distinct bromo-chloro composition of 4-bromo-5-chloro-4H-pyridazin-3-one makes it a valuable comparator in systematic SAR studies investigating halogen-dependent biological outcomes. The compound's intermediate molecular weight (209.43 g/mol) and mixed-halogen profile position it between the dichloro and dibromo analogs, allowing researchers to deconvolute the independent contributions of halogen size, polarizability, and electronegativity to target affinity, selectivity, and pharmacokinetic parameters [2]. Procurement of this scaffold alongside its symmetrical counterparts (4,5-dichloro and 4,5-dibromo pyridazinones) enables controlled head-to-head comparisons that inform lead optimization decisions regarding optimal halogenation patterns for specific therapeutic or agrochemical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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